Adiphenine hydrochloride

概要

説明

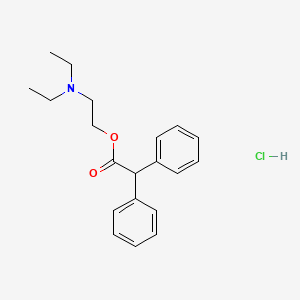

アディフェニン塩酸塩は、ジフェニル酢酸2-(ジエチルアミノ)エチルエステル塩酸塩としても知られており、分子式がC20H25NO2.HClの化合物です。主に局所麻酔薬とスパスム解痙薬として使用されています。 アディフェニン塩酸塩は、ニコチン性アセチルコリン受容体を阻害することで機能し、アセチルコリン誘発性シングルチャネル電流の頻度を減少させます .

準備方法

アディフェニン塩酸塩は、さまざまな合成経路を通じて合成できます。一般的な方法の1つは、適切な触媒の存在下で、ジフェニル酢酸を2-(ジエチルアミノ)エタノールでエステル化することです。反応は通常、硫酸または塩酸などの酸触媒を用いて還流条件下で行われます。 得られたエステルは、その後、塩酸で処理することにより塩酸塩に変換されます .

アディフェニン塩酸塩の工業的生産方法は、同様の合成経路を伴いますが、大規模生産に合わせて最適化されています。 これには、連続フローリアクターと自動システムを使用して、製品品質と収率を常に一定に保つことが含まれます .

化学反応解析

アディフェニン塩酸塩は、以下を含むさまざまな化学反応を受けます。

酸化: アディフェニン塩酸塩は、過マンガン酸カリウムまたは三酸化クロムなどの強い酸化剤を使用して酸化できます。

還元: アディフェニン塩酸塩の還元は、水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤を使用して達成できます。

科学研究アプリケーション

アディフェニン塩酸塩は、広範囲の科学研究アプリケーションを持っています。

化学反応の分析

Adiphenine hydrochloride undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the ester group.

科学的研究の応用

Scientific Research Applications

Adiphenine hydrochloride is utilized in several research domains, including physical chemistry, colloid science, and pharmacology. Below are detailed applications supported by empirical studies.

Physical Chemistry

- Solubility Studies : Research has quantified the solubility of this compound in various solvents using laser monitoring methods. The maximum solubility was observed in n-hexanol at 323.15 K, while the minimum was in isopropyl acetate at 278.15 K.

Colloid and Interface Science

- Surfactant Interaction : Studies investigated the behavior of mixed drug-surfactant systems involving this compound. Surface tension measurements revealed that the critical micelle concentration (cmc) decreased with increasing mole fractions of surfactants, indicating its potential in formulating drug delivery systems.

Pharmaceutical Science

- Multicomponent Crystals : Researchers have developed stable multicomponent crystal forms of this compound, which demonstrated enhanced solubility compared to other salts across varying pH levels . This property is significant for improving drug formulation strategies.

Neurological Applications

This compound is recognized for its role as a local anesthetic and its potential therapeutic effects on neuromuscular transmission disorders.

Clinical Use

- Although not widely used clinically, this compound has been studied for its efficacy in reducing gastrointestinal muscle tone and alleviating pain associated with colic and cramps . Its ability to modulate neuromuscular transmission makes it a candidate for further exploration in clinical settings.

Case Studies and Findings

Several studies have documented the effects of this compound in various experimental settings:

- CNS Activity : In animal models, adiphenine demonstrated central nervous system penetration, indicating its potential systemic effects .

- Drug Interaction Studies : Research has shown that adiphenine interacts with neurotransmitter systems, influencing the efficacy of other local anesthetics and neuromuscular blockers .

作用機序

アディフェニン塩酸塩は、ニコチン性アセチルコリン受容体(nAChRs)を阻害することで効果を発揮します。これは、非競合的阻害剤として作用し、受容体に結合してアセチルコリンが活性化するのを防ぎます。 この阻害は、アセチルコリン誘発性シングルチャネル電流の頻度を減らし、筋肉の緊張の低下とスパスム解痙効果をもたらします . この化合物は、α1、α3β4、α4β2、およびα4β4 nAChRsを含むさまざまな分子標的に影響を与えます .

類似化合物との比較

アディフェニン塩酸塩は、ジシクロベリンやプロアディフェンなど、ニコチン性アセチルコリン受容体を阻害する他の化合物と類似しています。 これは、特定の結合親和性と異なるnAChRサブタイプの阻害効果において独特です . 他の類似化合物には以下が含まれます。

ジシクロベリン: 抗けいれん剤として使用されますが、アディフェニン塩酸塩とは作用機序と結合親和性が異なります.

プロアディフェン: 別の局所麻酔薬であり、異なる分子機構を通じてnAChRsを阻害します.

アディフェニン塩酸塩の独自の特性は、研究と治療用途にとって貴重な化合物となっています。

生物活性

Adiphenine hydrochloride, a ternary amino ligand, is primarily recognized for its role as a local anesthetic and spasmolytic agent. Its pharmacological profile has been the subject of various studies, highlighting its biological activities and mechanisms of action. This article delves into the biological activity of this compound, presenting relevant data, case studies, and research findings.

- Molecular Formula : CHNO.ClH

- Molecular Weight : 347.879 g/mol

- Stereochemistry : Achiral

- Charge : Neutral

Adiphenine acts primarily by inhibiting acetylcholine-induced single-channel currents, thereby reducing muscle tone in various smooth muscles including those in the gastrointestinal tract, bile ducts, bronchi, and bladder. It also induces mydriasis (pupil dilation) and increases intraocular pressure by affecting the muscles of the eye .

Pharmacological Targets

| Target ID | Pharmacology | Condition | Potency |

|---|---|---|---|

| CHEMBL3137264 | Nicotinic Acetylcholine Receptor | Smooth Muscle Spasms | 198.0 nM [Ki] |

| CHEMBL1907609 | Nicotinic Acetylcholine Receptor | Gastrointestinal Disorders | Not specified |

Biological Effects

- CNS Activity : Adiphenine is known to penetrate the central nervous system (CNS) in animal models (mice and rats), although human data remains limited .

- Cardiovascular Effects : It can cause tachycardia and improve atrioventricular conduction, indicating potential cardiovascular implications .

- Side Effects : Common side effects include nausea, vomiting, heartburn, dizziness, and headache .

Case Studies

- A study indicated that this compound exhibited protective effects against organophosphate-induced lethality in mice with a 50% protective dose (PD50) value of 3.3 mg/kg .

- In vitro studies demonstrated that adiphenine decreased acetylcholine-induced single-channel currents significantly (IC50 = 15 µM), indicating its potential as a neuromuscular blocker .

Comparative Studies

Adiphenine has been compared with other compounds like diphenhydramine and pavatrine in terms of aggregation behavior and pharmacological effects. These studies utilized small-angle X-ray scattering (SAXS) to analyze micelle aggregation, revealing differences in structural properties that could impact drug delivery systems .

Clinical Applications

Although adiphenine was initially introduced as a spasmolytic agent for treating smooth muscle spasms, its clinical use has not been widely adopted due to limited efficacy data in humans. Research continues to explore its potential applications in various therapeutic contexts.

特性

IUPAC Name |

2-(diethylamino)ethyl 2,2-diphenylacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO2.ClH/c1-3-21(4-2)15-16-23-20(22)19(17-11-7-5-8-12-17)18-13-9-6-10-14-18;/h5-14,19H,3-4,15-16H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKPINBXAWIMZCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0045880 | |

| Record name | Adiphenine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>52.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID855812 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

50-42-0 | |

| Record name | Adiphenine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adiphenine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050420 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adiphenine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758234 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Adiphenine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129224 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Adiphenine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Adiphenine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.034 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ADIPHENINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42B4PDY0AV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。